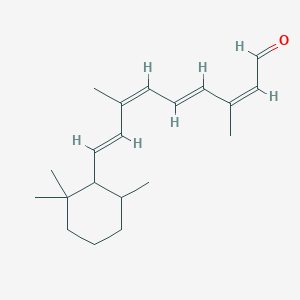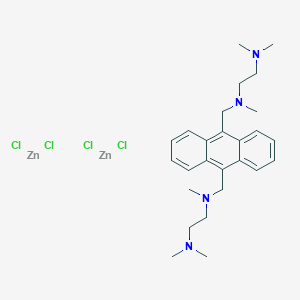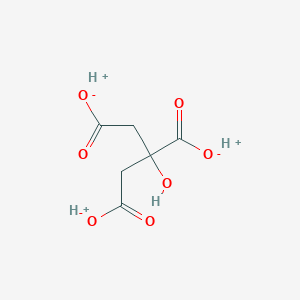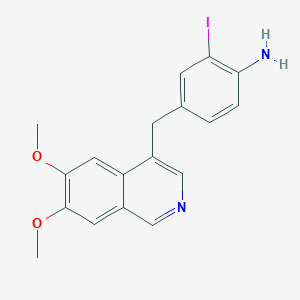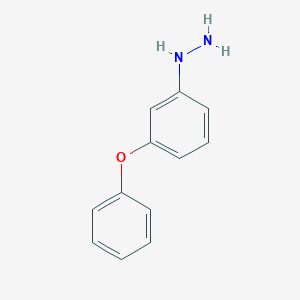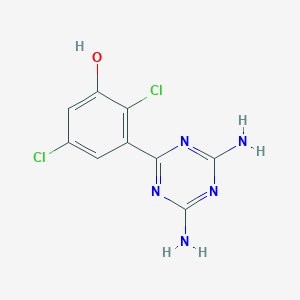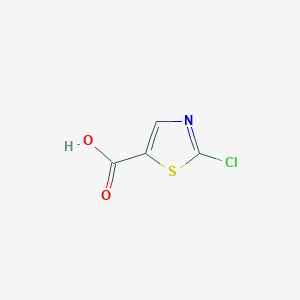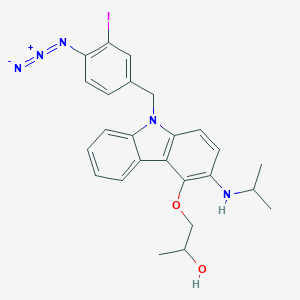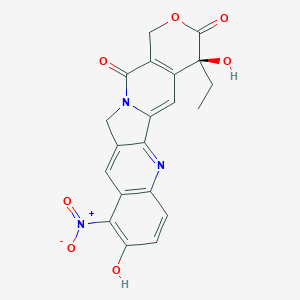
(2-Acetyloxypyridin-4-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetyloxypyridin-4-yl) acetate, also known as APAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and is synthesized through a specific method that involves the use of certain reagents.
Mecanismo De Acción
The mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (2-Acetyloxypyridin-4-yl) acetate has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been shown to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects.
Efectos Bioquímicos Y Fisiológicos
(2-Acetyloxypyridin-4-yl) acetate has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. In vitro studies have shown that (2-Acetyloxypyridin-4-yl) acetate can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in response to various stimuli. Additionally, (2-Acetyloxypyridin-4-yl) acetate has been found to scavenge free radicals and reduce oxidative stress in cells, which may contribute to its anti-inflammatory and antioxidant effects. In vivo studies have shown that (2-Acetyloxypyridin-4-yl) acetate can reduce inflammation and tissue damage in animal models of various diseases, including arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments has several advantages, including its high yield and purity, as well as its potent anti-inflammatory and antioxidant properties. However, there are also some limitations to the use of (2-Acetyloxypyridin-4-yl) acetate in lab experiments. For example, (2-Acetyloxypyridin-4-yl) acetate is relatively unstable and can decompose under certain conditions, which may affect the accuracy of experimental results. Additionally, the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (2-Acetyloxypyridin-4-yl) acetate. One direction is the development of new drugs based on the structure of (2-Acetyloxypyridin-4-yl) acetate, which may have improved pharmacological properties and fewer side effects. Another direction is the investigation of the mechanism of action of (2-Acetyloxypyridin-4-yl) acetate, which may provide insight into its potential therapeutic applications. Additionally, the use of (2-Acetyloxypyridin-4-yl) acetate in material science may lead to the development of new materials with unique properties. Finally, the use of (2-Acetyloxypyridin-4-yl) acetate in combination with other compounds may enhance its therapeutic effects and reduce its limitations in lab experiments.
Métodos De Síntesis
The synthesis of (2-Acetyloxypyridin-4-yl) acetate involves the reaction of 2-acetylpyridine with acetic anhydride and a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through a series of steps, including crystallization and recrystallization. The yield of (2-Acetyloxypyridin-4-yl) acetate obtained through this method is typically high, making it a reliable and efficient way to synthesize this compound.
Aplicaciones Científicas De Investigación
(2-Acetyloxypyridin-4-yl) acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, (2-Acetyloxypyridin-4-yl) acetate has been found to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. In drug discovery, (2-Acetyloxypyridin-4-yl) acetate has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, (2-Acetyloxypyridin-4-yl) acetate has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
103815-02-7 |
|---|---|
Nombre del producto |
(2-Acetyloxypyridin-4-yl) acetate |
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2-acetyloxypyridin-4-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3 |
Clave InChI |
OVVIHYVSFRKRDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC(=NC=C1)OC(=O)C |
Sinónimos |
2,4-Pyridinediol,diacetate(ester)(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



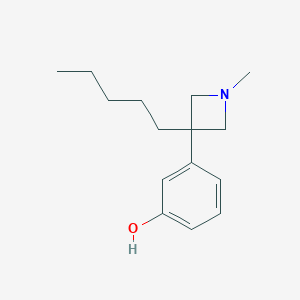
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
